Ácido 5-(2-fluorofenil)nicotínico

Descripción general

Descripción

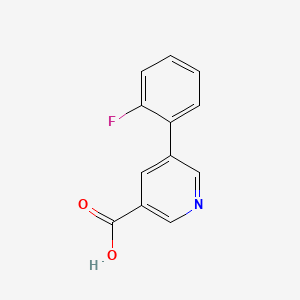

5-(2-Fluorophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a fluorophenyl group attached to the nicotinic acid structure

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development

5-(2-Fluorophenyl)nicotinic acid is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features contribute to enhanced drug efficacy and specificity, making it a valuable component in drug formulation processes.

Case Study: Neurological Disorders

In a study focusing on the synthesis of nicotinic acid derivatives, compounds similar to 5-(2-Fluorophenyl)nicotinic acid exhibited significant activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. The structure-activity relationship (SAR) indicated that fluorine substitution enhances binding affinity to the enzyme's active site, suggesting potential therapeutic benefits for cognitive enhancement .

Biochemical Research

Nicotinic Receptor Studies

This compound is instrumental in studies investigating nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological conditions.

Molecular Docking Studies

Research involving molecular docking simulations has demonstrated that 5-(2-Fluorophenyl)nicotinic acid can effectively bind to nAChRs, providing insights into its mechanism of action and potential therapeutic applications in treating neurodegenerative diseases .

Material Science

Organic Semiconductors

The unique electronic properties of 5-(2-Fluorophenyl)nicotinic acid make it a candidate for developing advanced materials such as organic semiconductors. Its ability to form stable thin films is particularly relevant for applications in organic electronics.

Research Findings

Recent studies have shown that incorporating this compound into polymer matrices enhances charge mobility, which is crucial for the performance of organic light-emitting diodes (OLEDs) .

Agricultural Chemistry

Agrochemical Development

5-(2-Fluorophenyl)nicotinic acid is being explored for its potential in developing agrochemicals aimed at improving crop resistance to pests and diseases. Its role as a plant growth regulator has been investigated, with promising results indicating enhanced resilience in various plant species.

Field Trials

Field trials have demonstrated that formulations containing this compound can lead to increased yield and reduced pesticide use, promoting sustainable agricultural practices .

Analytical Chemistry

Standardization in Analytical Methods

This compound serves as a standard in various analytical techniques, aiding in the quantification of related compounds within complex mixtures. Its stability and well-characterized properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

To better understand the biological activity of 5-(2-Fluorophenyl)nicotinic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-Nicotinamide | Fluorine substitution | Lacks chlorine substitution |

| 5-Chloro-Nicotinic Acid | Chlorine on the pyridine ring | Different pharmacological profile |

| 4-Chloro-3-Fluorophenyl Nicotinamide | Different positioning of halogens | May exhibit distinct receptor interactions |

Future Research Directions

While current studies highlight the promising applications of 5-(2-Fluorophenyl)nicotinic acid, further research is warranted to fully elucidate its pharmacological profile. Future investigations should focus on:

- Long-term Toxicity Studies: Assessing safety over extended periods.

- Mechanistic Studies: Understanding detailed mechanisms underlying its biological effects.

- Clinical Trials: Evaluating efficacy and safety in human populations.

Mecanismo De Acción

Target of Action

It is known that nicotinic acid, a component of this compound, acts through its receptor on adipocytes .

Mode of Action

Nicotinic acid is known to regulate the formation and release of adipokines by acting through its receptor on adipocytes .

Biochemical Pathways

It is known that nicotine, a related compound, is catabolized into fumaric acid via 10 steps, which then enters the tca cycle . This suggests that 5-(2-Fluorophenyl)nicotinic acid might also be involved in similar pathways.

Pharmacokinetics

It is known that nicotinic acid, a component of this compound, has improved tolerability compared with the immediate-release and sustained-release formulations . This suggests that 5-(2-Fluorophenyl)nicotinic acid might also have similar ADME properties.

Result of Action

It is known that nicotinic acid increases the average number of ldl particle size and reduces the number of low-density lipoprotein (ldl) . This suggests that 5-(2-Fluorophenyl)nicotinic acid might also have similar effects.

Action Environment

It is known that nicotine, a related compound, is a concern both in terms of public health and the environment . This suggests that 5-(2-Fluorophenyl)nicotinic acid might also be influenced by environmental factors.

Análisis Bioquímico

Biochemical Properties

5-(2-Fluorophenyl)nicotinic acid, like other indole derivatives, may interact with multiple receptors, contributing to a variety of biological activities . These activities could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization and decarboxylation to yield the desired product . Another approach involves the use of 2-fluorobenzyl bromide and nicotinic acid under basic conditions to achieve the same result .

Industrial Production Methods

Industrial production of 5-(2-Fluorophenyl)nicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoronicotinic acid: Similar structure but lacks the phenyl group.

5-Phenyl nicotinic acid: Similar structure but lacks the fluorine atom.

2-Fluoro-5-methyl nicotinic acid: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

5-(2-Fluorophenyl)nicotinic acid is unique due to the presence of both the fluorophenyl and nicotinic acid moieties, which can confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, while the phenyl group can influence its binding interactions and overall activity .

Actividad Biológica

5-(2-Fluorophenyl)nicotinic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

5-(2-Fluorophenyl)nicotinic acid is characterized by the presence of a fluorinated phenyl group attached to a nicotinic acid moiety. The fluorine atom enhances the compound's stability and reactivity, potentially influencing its biological interactions.

The biological activity of 5-(2-Fluorophenyl)nicotinic acid can be attributed to its interaction with various receptors and enzymes:

- Nicotinic Acid Receptors : The compound acts through nicotinic acid receptors located on adipocytes, regulating adipokine release and lipid metabolism.

- Enzyme Inhibition : It has been shown to exhibit inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition may contribute to its potential use in managing diabetes .

Antimicrobial Activity

Research indicates that 5-(2-Fluorophenyl)nicotinic acid possesses antimicrobial properties, making it a candidate for further exploration in treating infections .

Antinociceptive and Anti-inflammatory Effects

Studies have demonstrated that nicotinic acid derivatives can exert antinociceptive (pain-relieving) and anti-inflammatory effects. For instance, nicotinic acid has been shown to inhibit nociceptive responses in animal models, suggesting potential therapeutic applications in pain management .

Inhibitory Activity Against α-Amylase and α-Glucosidase

A study synthesized various derivatives of nicotinic acid, including 5-(2-Fluorophenyl)nicotinic acid, assessing their inhibitory potential against α-amylase and α-glucosidase. The results indicated that certain derivatives exhibited significant inhibitory activities comparable to the standard drug acarbose, highlighting their potential as antidiabetic agents .

Structural Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the phenyl group can significantly affect biological activity. For instance, substituents at specific positions on the phenyl ring influence binding affinity and enzyme inhibition efficacy .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoronicotinic Acid | Lacks phenyl group | Limited biological activity |

| 5-Phenyl Nicotinic Acid | Lacks fluorine atom | Moderate activity against enzymes |

| 2-Fluoro-5-methyl Nicotinic Acid | Methyl group instead of phenyl | Varies based on methyl substitution |

5-(2-Fluorophenyl)nicotinic acid is unique due to its dual functionality from both the fluorinated phenyl group and the nicotinic acid structure, which may confer distinct biological properties compared to similar compounds.

Propiedades

IUPAC Name |

5-(2-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEMCRBSNWWVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602476 | |

| Record name | 5-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705961-96-2 | |

| Record name | 5-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.